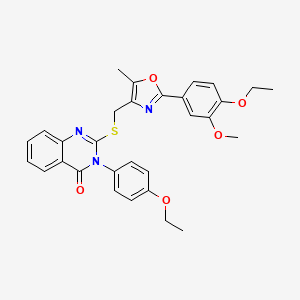

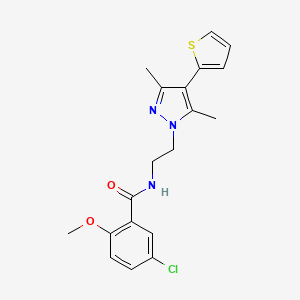

![molecular formula C21H21ClN2O3S2 B2634053 1-[3-(苯甲酰氨基)苯甲酰]-N-异丙基哌啶-3-甲酰胺 CAS No. 1116017-39-0](/img/structure/B2634053.png)

1-[3-(苯甲酰氨基)苯甲酰]-N-异丙基哌啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds, such as N-benzoylamino-tetrahydropyridine analogues, has been reported in the literature . These compounds have been designed as COX-2 inhibitors . The synthesis involves a 4-step process, including the hydrolysis of ethyl-o-(mesitylenesulfonyl) acethydroxymate to render O-(mesitylsulfonyl)hydroxylamine (MSH). MSH then acts as an aminating agent as it reacts with 3-ethyl pyridine .

Molecular Structure Analysis

The molecular structure of similar compounds, such as 1-phenyl-3-benzoylamino-4-benzoylpyrazol-2-in-5-one, has been characterized by X-ray single crystal diffraction . It is shown that these compounds exist in the solid phase in an NH-tautomeric form, which is stabilized by two intramolecular hydrogen bonds and one intermolecular bond with the solvate dioxane molecule .

Chemical Reactions Analysis

Benzoylation reactions are commonly used in the synthesis of benzoylamino compounds . Coordination behavior of N-benzoylamino acids, including the synthesis and structure of mixed-ligand complexes of palladium (II) with N-benzoylamino acid dianion and diamine, has been reported .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-[3-(benzoylamino)benzoyl]-N-isopropylpiperidine-3-carboxamide include a molecular formula of C21H21ClN2O3S2 and a molecular weight of 448.98.

科学研究应用

超分子化学和自组装

由于结构简单且易于获取,苯-1,3,5-三甲酰胺(BTAs)等化合物在广泛的科学学科中变得越来越重要。它们被用于从纳米技术到聚合物加工和生物医学应用的各种应用中,利用它们的超分子自组装行为形成由三倍氢键稳定的纳米级棒状一维结构。它们的多价特性也推动了生物医学领域的应用,表明结构相似的化合物在不同的科学应用中具有潜在的用途 (Cantekin, de Greef, & Palmans, 2012)。

药理特性

对可能作为中枢神经系统 (CNS) 活性化合物合成先导分子的功能性化学基团的研究突出了与指定化合物中相似的结构特征的重要性。在哌啶和甲酰胺结构中常见的具有氮、硫和氧等杂原子的杂环化合物,形成了一类具有潜在 CNS 效应的有机化合物。这表明人们对具有与 1-[3-(苯甲酰氨基)苯甲酰]-N-异丙基哌啶-3-甲酰胺相关的结构特征的化合物感兴趣,用于开发新型 CNS 作用药物 (Saganuwan, 2017)。

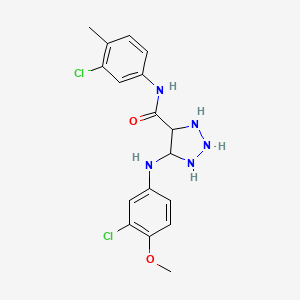

抗菌和抗肿瘤活性

咪唑衍生物的抗菌和抗肿瘤特性,包括与甲酰胺结构相似的化合物,已得到广泛的综述。这些结构对于合成新的抗肿瘤药物和具有各种生物学特性的化合物很有意义,表明相关化合物在科学研究中开发新的治疗剂的潜力 (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009)。

作用机制

Mode of action

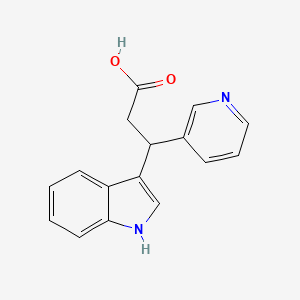

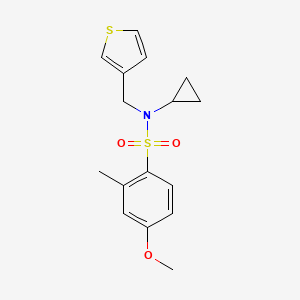

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Thiophene derivatives also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical pathways

Without specific information on these compounds, it’s challenging to determine the exact biochemical pathways they affect. Given the broad range of biological activities associated with indole and thiophene derivatives, it’s likely that these compounds could influence multiple biochemical pathways .

Result of action

Given the range of biological activities associated with indole and thiophene derivatives, these compounds could potentially have diverse effects at the molecular and cellular level .

未来方向

Piperidine derivatives, such as 1-[3-(benzoylamino)benzoyl]-N-isopropylpiperidine-3-carboxamide, have significant potential in drug discovery and development . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Further studies include testing the novel piperidine analogues as cyclooxygenase-2 inhibitors using COX-2 inhibition assays, and determining their anti-cancer activity in various cell lines to assess their antiproliferative effects .

属性

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O3S2/c1-15-3-9-18(10-4-15)29(26,27)24(2)19-12-14-28-20(19)21(25)23-13-11-16-5-7-17(22)8-6-16/h3-10,12,14H,11,13H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPWJVKIYZRLAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-chlorophenyl)ethyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,5-dimethoxyphenyl)methanone](/img/structure/B2633973.png)

![2-(2-Chlorophenyl)-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylacetamide](/img/structure/B2633979.png)

![(1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2633982.png)

![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2633984.png)

![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine](/img/structure/B2633986.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2633987.png)

![N-Cyclopropyl-N-[(1-hydroxycyclobutyl)methyl]but-2-ynamide](/img/structure/B2633990.png)

![1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2633993.png)